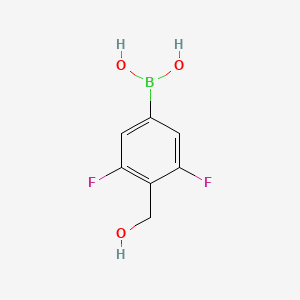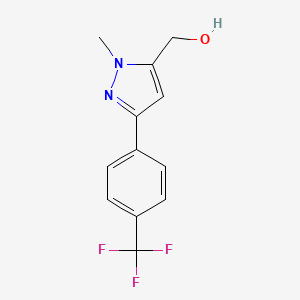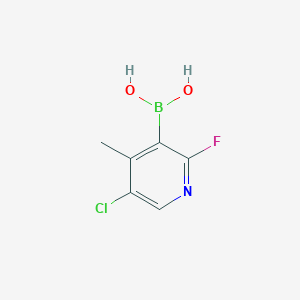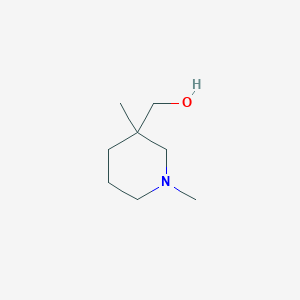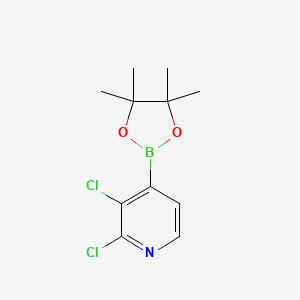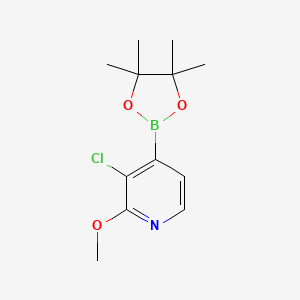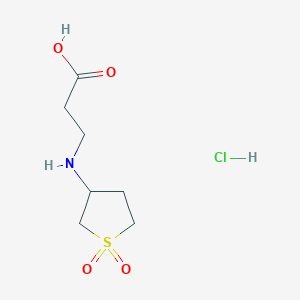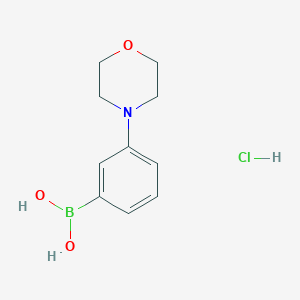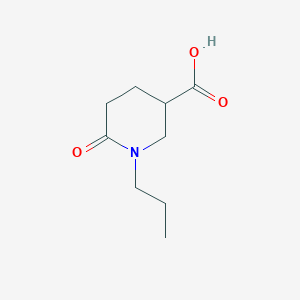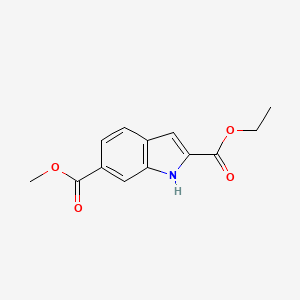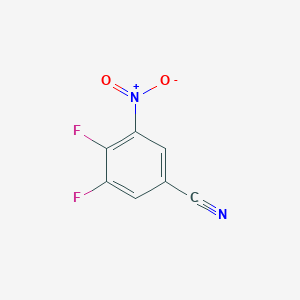![molecular formula C10H5ClN2O2 B1418135 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 328277-09-4](/img/structure/B1418135.png)
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Overview
Description
8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fused benzofuran and pyrimidine ring system, with a chlorine atom at the 8-position.
Mechanism of Action
Target of Action
The primary target of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one interacts with its kinase targets by inhibiting their function . This compound addresses key pharmacophoric elements of the kinase ATP pocket . The inhibition of kinases can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .
Biochemical Pathways
The biochemical pathways affected by 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one are those involving kinases . Kinases play a crucial role in cellular processes, including cell proliferation and survival . By inhibiting kinases, this compound can disrupt these processes, particularly in the context of cancer where kinases have been found to be closely linked to tumor proliferation and survival .
Pharmacokinetics
The pharmacokinetics of 8-chloro1
Result of Action
The molecular and cellular effects of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one’s action are primarily related to its inhibition of kinases . This can lead to the disruption of cellular processes such as cell proliferation and survival, particularly in the context of cancer .
Action Environment
The action, efficacy, and stability of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors While specific details are not available in the literature, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action
Biochemical Analysis
Biochemical Properties
8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one may interact with other proteins involved in DNA replication and repair, further highlighting its potential impact on cellular functions.
Cellular Effects
The effects of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK pathway, which is involved in cell growth and survival. By altering the activity of this pathway, 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can induce changes in gene expression that promote or inhibit cell proliferation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their target proteins. This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one may also influence the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, further contributing to its overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one may lead to temporary changes in cell signaling and gene expression, while prolonged exposure can result in more permanent alterations in cellular processes such as proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one in animal models can vary depending on the dosage administered. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, such as organ damage or systemic toxicity. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one.
Metabolic Pathways
8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed and excreted from the body. Additionally, 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, ensuring that it reaches its target sites. The localization and accumulation of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can influence cytoplasmic signaling pathways and metabolic processes. The subcellular localization of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the efficient formation of the fused ring system.
Industrial Production Methods
While specific industrial production methods for 8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fused ring system.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 8-position, while oxidation and reduction reactions can lead to changes in the electronic properties of the compound.
Scientific Research Applications
8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: It is used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidines: These compounds share a similar fused ring system and are also investigated as kinase inhibitors.
Benzo[4,5]furo[3,2-d]pyrimidines: These compounds are used in materials science applications, such as in OLEDs.
Uniqueness
8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom at the 8-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and properties.
Properties
IUPAC Name |
8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)8-9(15-7)10(14)13-4-12-8/h1-4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJDYVERIAXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)
